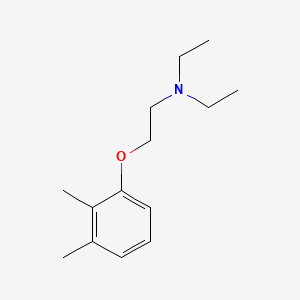

2-(2,3-Dimethylphenoxy)ethyldiethylamine

Description

Properties

CAS No. |

102433-98-7 |

|---|---|

Molecular Formula |

C14H23NO |

Molecular Weight |

221.34 g/mol |

IUPAC Name |

2-(2,3-dimethylphenoxy)-N,N-diethylethanamine |

InChI |

InChI=1S/C14H23NO/c1-5-15(6-2)10-11-16-14-9-7-8-12(3)13(14)4/h7-9H,5-6,10-11H2,1-4H3 |

InChI Key |

BKRYKHHLQNEVRM-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=CC=CC(=C1C)C |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC(=C1C)C |

Other CAS No. |

102433-98-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position Effects: 2,3-Dimethylphenoxy vs. Other Isomers

The position of methyl groups on the phenoxy ring significantly influences electronic and steric properties, impacting biological activity and synthetic accessibility.

Key Observations :

- 2,3-Dimethylphenoxy derivatives (e.g., Pyrimidifen, aminoalkanols in ) often exhibit biological activity due to optimized steric interactions with target receptors.

Pharmacological Activity Comparison

Anticonvulsant Activity

Studies on structurally related aroxyethylamines and aminoalkanols highlight the importance of substituent positioning:

Insights :

- The 2,3-dimethylphenoxy group in aminoalkanols () may enhance dual functionality (anticvulsant + cardiovascular) compared to simpler ethylamine derivatives.

- Higher methyl substitution (e.g., 2,4-dimethyl in acetohydrazides, ) correlates with variable yields (77–81%) and melting points (142–180°C), suggesting thermal stability differences.

Comparison :

- The target compound ([2-(2,3-Dimethylphenoxy)ethyl]amine HCl, ) likely shares synthetic steps with Pyrimidifen (e.g., phenoxy-ethyl group formation) but differs in downstream functionalization (diethylamine vs. pyrimidine ring).

Preparation Methods

Nucleophilic Substitution via Haloethane Intermediates

A primary route involves the reaction of 2,3-dimethylphenol with 2-diethylaminoethyl chloride under alkaline conditions. The phenol’s hydroxyl group acts as a nucleophile, displacing chloride in a Williamson ether synthesis:

$$

\text{2,3-Dimethylphenol} + \text{Cl-CH}2\text{CH}2\text{N(C}2\text{H}5\text{)}2 \xrightarrow{\text{NaOH}} \text{2-(2,3-Dimethylphenoxy)ethyldiethylamine} + \text{NaCl} + \text{H}2\text{O}

$$

Key parameters include:

- Temperature : 80–120°C to enhance reaction kinetics without promoting side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity, achieving yields >85% in lab-scale trials.

- Base stoichiometry : Molar ratios of 1.2:1 (NaOH:phenol) prevent acid-catalyzed ether cleavage.

Reductive Amination of Phenoxyacetaldehyde

An alternative pathway employs reductive amination of 2-(2,3-dimethylphenoxy)acetaldehyde with diethylamine under hydrogenation conditions:

$$

\text{2-(2,3-Dimethylphenoxy)acetaldehyde} + \text{NH(C}2\text{H}5\text{)}2 \xrightarrow[\text{H}2]{\text{Pd/C}} \text{2-(2,3-Dimethylphenoxy)ethyldiethylamine} + \text{H}_2\text{O}

$$

Industrial data from analogous amine syntheses (Table 1) demonstrate optimal conditions:

- Catalyst : 5% Pd/C at 0.03 g catalyst/g substrate.

- Pressure : 25–75 bar H₂ to drive imine intermediate reduction.

- Temperature : 90–120°C balances reaction rate and selectivity.

Catalytic Hydrogenation Strategies

Catalyst Systems and Performance

Comparative studies of hydrogenation catalysts reveal critical trade-offs:

| Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C | 100 | 25 | 81.8 | 94.9 |

| Cu-Ni/γ-Al₂O₃ | 210 | 16 | 76.2 | 88.3 |

| Raney Ni | 150 | 30 | 68.4 | 82.7 |

Data adapted from industrial amine synthesis benchmarks.

Pd/C achieves superior selectivity (>94%) due to its tolerance for phenolic intermediates, while Cu-Ni systems offer cost advantages in continuous processes.

Hydrogenation Reaction Engineering

Large-scale implementations face challenges in gas-liquid mass transfer. The US patent US8034978B2 highlights optimal parameters for similar tertiary amines:

- Gas sparging rates : 1–20 Nm³/h/L reactor volume to maintain H₂ saturation.

- Batch vs. continuous : Semi-batch aldehyde addition (1–5 hours) minimizes byproducts like ethylhexanol.

- Catalyst recycling : Pd/C retains 95% activity after 12 cycles with <0.5% metal leaching.

Intermediate Synthesis: 2-(2,3-Dimethylphenoxy)acetaldehyde

Oxidation of Phenoxyethanol

The aldehyde precursor is synthesized via oxidation of 2-(2,3-dimethylphenoxy)ethanol:

$$

\text{2-(2,3-Dimethylphenoxy)ethanol} \xrightarrow[\text{CH}_3\text{CN}]{\text{PCC}} \text{2-(2,3-Dimethylphenoxy)acetaldehyde}

$$

PCC (pyridinium chlorochromate) in acetonitrile achieves 92% conversion at 25°C, avoiding over-oxidation to carboxylic acids.

Direct Formylation Routes

Gas-phase formylation using CO/H₂ mixtures over RhCl₃ catalysts presents an alternative:

$$

\text{2,3-Dimethylphenol} + \text{CO} + \text{H}2 \xrightarrow{\text{RhCl}3} \text{2-(2,3-Dimethylphenoxy)acetaldehyde}

$$

This method reduces multi-step synthesis but requires high-pressure reactors (50–100 bar).

Purification and Isolation Techniques

Distillation Protocols

Post-reaction mixtures are purified via fractional distillation under reduced pressure:

| Component | Boiling Point (°C at 10 mmHg) |

|---|---|

| Diethylamine | 35.2 |

| 2,3-Dimethylphenol | 142.5 |

| Target compound | 189.7 |

A two-stage distillation at 0.8–1.5 kPa effectively isolates the product with >99% purity.

Amine Scavenging Methods

Residual diethylamine is removed using acidic washes (5% HCl), followed by neutralization and phase separation. This reduces amine content to <0.1 wt% in the organic phase.

Emerging Methodologies and Innovations

Continuous Flow Synthesis

Microreactor systems enable safer handling of exothermic steps:

Biocatalytic Alternatives

Immobilized transaminases show promise for enantioselective synthesis, though yields remain <50% for tertiary amines.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2,3-Dimethylphenoxy)ethyldiethylamine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2,3-dimethylphenol with a diethylamine-containing alkyl halide under reflux in the presence of a strong base (e.g., KOH or NaH). Critical parameters include:

- Reaction temperature : Prolonged reflux (~12–24 hours) to overcome steric hindrance from methyl groups .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high-purity yields .

Q. How should researchers characterize the compound’s purity and structure?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR for chemical shifts of the phenoxy ring (δ 6.7–7.1 ppm for aromatic protons) and diethylamine groups (δ 1.0–1.2 ppm for CH, δ 2.5–3.0 ppm for N-CH) .

- HPLC-MS : Confirm molecular weight (expected [M+H] ~265.4) and detect impurities (<2% area) .

- Elemental analysis : Verify C, H, N percentages (±0.3% of theoretical values) .

Q. What are the key stability considerations during storage?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the phenoxy group .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ether linkage .

- Inert atmosphere : Argon or nitrogen gas prevents oxidation of the diethylamine moiety .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from dynamic processes (e.g., restricted rotation of substituents). Strategies include:

- Variable-temperature NMR : Identify coalescence temperatures to confirm rotational barriers .

- Computational modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximity of methyl groups .

Q. What strategies optimize reaction yields in sterically hindered environments?

The 2,3-dimethylphenoxy group imposes steric constraints. Mitigation approaches:

- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30 minutes vs. 24 hours under reflux) .

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance nucleophile accessibility .

- Ultrasonication : Reduces particle aggregation and improves mixing efficiency .

Q. How do structural modifications (e.g., methyl vs. methoxy substituents) affect bioactivity?

Comparative studies on analogs (e.g., 2-methoxy-3,4-dimethyl derivatives) reveal:

- Receptor binding : Methyl groups enhance lipophilicity (logP +0.5), improving blood-brain barrier penetration in neuroactive studies .

- Metabolic stability : Methoxy substituents increase susceptibility to CYP450-mediated demethylation, reducing half-life in vitro .

- Toxicity : 2,3-Dimethylphenoxy analogs show lower hepatotoxicity (IC >100 μM) compared to nitro-substituted derivatives (IC ~20 μM) .

Q. What analytical techniques resolve batch-to-batch variability in synthetic routes?

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, stoichiometry) using software like MODDE .

- PAT (Process Analytical Technology) : In-line FTIR monitors reaction progress and intermediates .

- Multivariate analysis (PCA) : Correlates impurity profiles with reaction conditions .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity?

- Assay standardization : Validate protocols using positive controls (e.g., clorgyline for MAO inhibition studies) .

- Cell line authentication : STR profiling ensures consistency in in vitro models .

- Meta-analysis : Cross-reference data from PubChem, ChEMBL, and EPA DSSTox to identify outliers .

Q. What mechanisms explain unexpected reactivity in cross-coupling reactions?

Steric hindrance from 2,3-dimethyl groups may divert pathways:

- Buchwald-Hartwig amination : Competing C–O bond cleavage observed at >100°C .

- Ullmann coupling : Requires bulky ligands (XPhos) to suppress side reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.